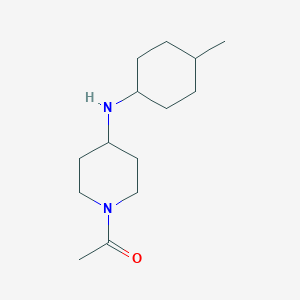

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives, including those similar to AMCP, are synthesized and characterized for their biological activities like anticancer and anesthetic properties. The synthesis and pharmacological properties of enantiomeric 1-(1-methylcyclohexyl)piperidines have also been explored.Molecular Structure Analysis

The molecular formula of AMCP is C14H26N2O . The InChI code is InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 . The canonical SMILES is CC1CCC(CC1)NC2CCN(CC2)C(=O)C .Chemical Reactions Analysis

AMCP has been used in catalyzing specific chemical reactions, indicating its efficiency in organic synthesis. Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds.Physical And Chemical Properties Analysis

AMCP has a molecular weight of 238.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 32.3 Ų .Aplicaciones Científicas De Investigación

“1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine” is a biochemical used for proteomics research . Its molecular formula is C14H26N2O, and it has a molecular weight of 238.37 .

Piperidine, the core structure in “1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine”, is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

-

Anticancer Agents Piperidine derivatives have been used in the development of anticancer drugs . The specific mechanisms of action can vary, but they often involve disrupting the growth of cancer cells.

-

Antiviral Agents Certain piperidine derivatives have shown antiviral properties . They can inhibit the replication of viruses, making them useful in treating viral infections.

-

Antimalarial Agents Some piperidine derivatives have been used in the treatment of malaria . They can inhibit the life cycle of the malaria parasite, helping to prevent or treat the disease.

-

Antimicrobial and Antifungal Agents Piperidine derivatives can also act as antimicrobial and antifungal agents . They can inhibit the growth of bacteria and fungi, making them useful in treating various infections.

-

Antihypertensive Agents Certain piperidine derivatives have been used in the treatment of hypertension . They can help lower blood pressure, reducing the risk of heart disease and stroke.

-

Analgesic and Anti-inflammatory Agents Piperidine derivatives can also act as analgesic (pain-relieving) and anti-inflammatory agents . They can help reduce pain and inflammation, making them useful in treating conditions like arthritis.

-

Anti-Alzheimer Agents Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . These drugs work by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s patients.

-

Antipsychotic Agents Certain piperidine derivatives have antipsychotic properties . They can help manage symptoms of psychiatric disorders such as schizophrenia.

-

Anticoagulant Agents Some piperidine derivatives have been used as anticoagulants . They prevent blood clots from forming, making them useful in preventing strokes and heart attacks.

-

Cosmetics Piperidine derivatives are used in cosmetics due to their various properties . They can act as preservatives, antioxidants, and fragrance ingredients.

-

Plastics Piperidine derivatives are used in the plastics industry . They can act as stabilizers, helping to prevent degradation of the plastic.

-

Electronics Piperidine derivatives are used in the electronics industry . They can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Propiedades

IUPAC Name |

1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEIGZKHHGDNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649273 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine | |

CAS RN |

859524-25-7 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328613.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)

![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)

![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)